
N-methyl-2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)sulfonyl)acetamide” is a compound that contains a triazole moiety. Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives has attracted much attention due to their significant biological properties . A common method involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Substitution at certain positions can lead to improved antibacterial potential .Molecular Structure Analysis
Triazoles are natural heterocyclic compounds which have five members containing three nitrogen and two carbon atoms . There are two tautomeric triazoles, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
Triazoles and their derivatives can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Applications De Recherche Scientifique
Enzyme Inhibitory Activities and Molecular Docking
- Novel triazole analogues, including those structurally similar to N-methyl-2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)sulfonyl)acetamide, have been synthesized and evaluated for their inhibition potential against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These compounds demonstrate significant inhibitory activities, suggesting their potential for therapeutic applications. Structure-Activity Relationship (SAR) studies, assisted with molecular docking, have been carried out to explore the mode of binding of these compounds against the studied enzymes (Virk et al., 2018).
Antimicrobial and Antitumor Activities
The synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activity have highlighted the potential use of these compounds as surface active agents. Such studies contribute to the development of new antimicrobial agents with possible applications in healthcare and industry (El-Sayed, 2006).
Another area of interest involves the synthesis and characterization of 1,2,3-Triazole derivatives against breast cancer cell lines (MDA-MB-231). The cytotoxic activities of these compounds were evaluated, showing potential as agents against breast cancer (Mohammed et al., 2019).
Synthesis and Biological Evaluation
- Research on the synthesis of sulfonamide derivatives, including variations of the core structure of this compound, has led to the development of compounds with promising activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These studies aim to identify new therapeutic agents with specific biological targets (Khalid et al., 2014).
Advanced Chemical Synthesis Techniques
- The sulfomethylation of di-, tri-, and polyazamacrocycles represents a novel route to the synthesis of mixed-side-chain macrocyclic chelates. This method, involving compounds structurally related to the subject chemical, provides a new pathway for creating complex molecules with potential applications in medicinal chemistry and material science (van Westrenen & Sherry, 1992).
Mécanisme D'action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond . This allows them to interact effectively with their targets.
Biochemical Pathways
Triazole compounds are known to exhibit broad biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . This suggests that they may interact with a variety of biochemical pathways.
Pharmacokinetics
Triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Orientations Futures
Given the importance of the triazole scaffold, its synthesis has attracted much attention . The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This suggests a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
Propriétés
IUPAC Name |
N-methyl-2-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-18-16(23)12-27(25,26)14-7-9-21(10-8-14)17(24)15-11-19-22(20-15)13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHLFZOFRHFGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

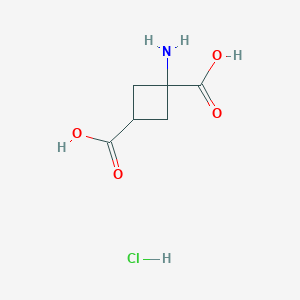
![3-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2771865.png)
![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2771866.png)
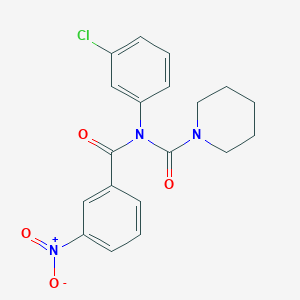
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2771871.png)
![2-(4-methoxyphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2771872.png)
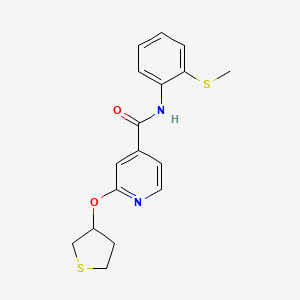
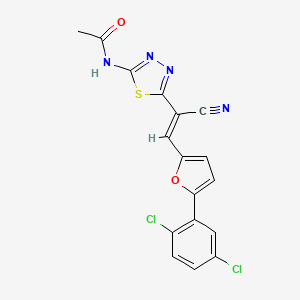

![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile](/img/structure/B2771879.png)
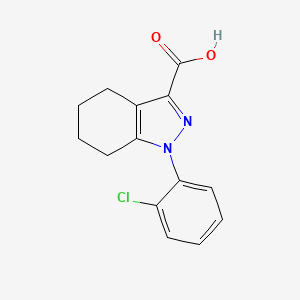
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2771882.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2771883.png)
